Dimethyl 2-(4-methoxybenzyl)malonate chemical structure and properties
Dimethyl 2-(4-methoxybenzyl)malonate chemical structure and properties
Structure, Properties, and Synthetic Utility in Medicinal Chemistry
Executive Summary
Dimethyl 2-(4-methoxybenzyl)malonate (CAS 15378-09-3) is a pivotal diester intermediate used extensively in the synthesis of pharmaceuticals requiring a 3-(4-methoxyphenyl)propyl scaffold. Its structural versatility allows it to serve as a "masked" form of 3-(4-methoxyphenyl)propanoic acid—a key pharmacophore found in various PPAR agonists (glitazars), anti-inflammatory agents, and specific enzyme inhibitors. This guide provides a rigorous technical analysis of its physicochemical properties, validated synthetic protocols, and mechanistic applications in drug development.
Chemical Identity & Structural Analysis[1][2][3][4]
The molecule consists of a central propanedioate (malonate) core substituted at the
Table 1: Chemical Identification Data
| Parameter | Detail |
| IUPAC Name | Dimethyl 2-[(4-methoxyphenyl)methyl]propanedioate |
| Common Name | Dimethyl (4-methoxybenzyl)malonate |
| CAS Number | 15378-09-3 |
| Molecular Formula | |
| Molecular Weight | 252.26 g/mol |
| SMILES | COC1=CC=C(C=C1)CC(C(=O)OC)C(=O)OC |
| InChI Key | GXDFOJRQIDXKIH-UHFFFAOYSA-N |
| Structure Class | Aromatic Diester / Malonate Derivative |
Physicochemical Profile
Understanding the physical state and solubility profile is critical for process design. While the benzylidene analog (unsaturated) is a solid with a distinct melting point (57–61 °C), the saturated benzyl derivative described here typically presents as a viscous oil or low-melting solid, necessitating specific handling during purification.
Table 2: Physical and Chemical Properties
| Property | Value / Description | Note |
| Physical State | Viscous liquid or low-melting solid | Often crystallizes upon prolonged standing at 4°C. |
| Boiling Point | ~180–185 °C (predicted at reduced pressure) | High boiling point requires vacuum distillation for purification.[1] |
| Density | ~1.15 g/cm³ | Denser than water; facilitates phase separation in aqueous workups. |
| LogP (Calc) | 1.8 – 2.1 | Moderate lipophilicity; soluble in EtOAc, DCM, MeOH. |
| Solubility | High in organic solvents; Low in water | Hydrolyzes slowly in water; rapid hydrolysis in basic media. |
Synthetic Pathways & Protocols
Two primary methodologies exist for synthesizing Dimethyl 2-(4-methoxybenzyl)malonate. The choice depends on reagent availability and tolerance for benzyl halides.
Method A: Direct Enolate Alkylation (The "Classic" Route)
This method utilizes the acidity of the malonate
-
Reagents: Dimethyl malonate, Sodium Methoxide (NaOMe), 4-Methoxybenzyl chloride.
-
Solvent: Anhydrous Methanol (critical to prevent transesterification).
-
Why this works: Using NaOMe in MeOH ensures that if transesterification occurs, the product remains the dimethyl ester.
Protocol:
-
Enolate Formation: To a flame-dried flask under
, add anhydrous methanol (10 vol) and NaOMe (1.1 equiv). Cool to 0°C. Add dimethyl malonate (1.0 equiv) dropwise. Stir for 30 min to ensure complete deprotonation. -
Alkylation: Add 4-methoxybenzyl chloride (1.0 equiv) dropwise, maintaining temperature <10°C.
-
Reflux: Warm to room temperature, then reflux for 4–6 hours. Monitor by TLC/HPLC for consumption of the halide.
-
Workup: Evaporate MeOH. Resuspend residue in water/EtOAc. Acidify aqueous layer slightly (pH 5–6) to neutralize residual base. Extract with EtOAc.
-
Purification: Vacuum distillation is preferred to remove unreacted dimethyl malonate.
Method B: Knoevenagel Condensation & Reduction (The "Halide-Free" Route)
Preferred when benzyl halides are unavailable or to avoid potential alkylation byproducts (dialkylation).
-
Step 1: Condensation of Dimethyl malonate + 4-Methoxybenzaldehyde
Dimethyl 2-(4-methoxybenzylidene)malonate (CAS 7443-25-6). -
Step 2: Catalytic Hydrogenation (
, Pd/C) to reduce the alkene to the alkane.
Visualization of Synthetic Logic
Figure 1: Comparison of Direct Alkylation (Method A) and Knoevenagel-Reduction (Method B) pathways.
Mechanistic Insights: The Decarboxylation Gateway
The primary utility of this compound in drug discovery is its ability to serve as a precursor for 3-(4-methoxyphenyl)propanoic acid . This transformation involves hydrolysis followed by thermal decarboxylation.[2]
Mechanism:
-
Hydrolysis: Basic conditions (NaOH/H2O) convert the diester to the dicarboxylate salt. Acidification yields the substituted malonic acid.
-
Decarboxylation: Upon heating (>130°C), the diacid undergoes a concerted cyclic mechanism (6-membered transition state), releasing
and forming the enol, which tautomerizes to the carboxylic acid.
Figure 2: The mechanistic pathway from the malonate intermediate to the pharmacologically active propanoic acid scaffold.
Applications in Drug Discovery[9][10]
The 3-(4-methoxyphenyl)propyl motif derived from this intermediate is a privileged structure in medicinal chemistry.
PPAR Agonists (Glitazars)
Peroxisome proliferator-activated receptors (PPARs) are targets for diabetes and dyslipidemia drugs. The lipophilic tail of many glitazar analogs requires a phenylpropanoic acid moiety.
-
Role: The malonate intermediate allows for the precise installation of this tail before coupling to the polar head group.
Anti-Inflammatory Agents (NSAID Analogs)
While traditional NSAIDs (like Ibuprofen) are arylpropionic acids (branched methyl), the arylpropanoic (linear) isomers derived from this malonate are investigated for selective COX inhibition with reduced gastric toxicity.
Enzyme Inhibitors
The 4-methoxybenzyl group mimics the side chain of Tyrosine. Consequently, this scaffold is used to design peptidomimetics and inhibitors for enzymes that recognize tyrosine residues, such as certain proteases and kinases.
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye).
-
Reactivity: Stable under ambient conditions. Avoid strong oxidizing agents and strong bases (unless intended for reaction).
-
Storage: Store in a cool, dry place. If the compound is an oil, keep tightly sealed to prevent moisture absorption which can lead to slow hydrolysis.
-
PPE: Standard lab coat, nitrile gloves, and safety glasses are required. All alkylation reactions involving benzyl chloride must be performed in a fume hood due to the lachrymatory nature of the halide.
References
-
Thermo Scientific Chemicals. (2024). Dimethyl (4-methoxybenzyl)malonate, 95% Product Specification. Fisher Scientific.[3] Link
-
Tokyo Chemical Industry (TCI). (2024). Dimethyl 2-(4-Methoxybenzylidene)malonate (CAS 7443-25-6) Product Data. TCI Chemicals. Link
-
PubChem. (2025).[4] Dimethyl 2-(4-methoxybenzyl)malonate (Compound Summary). National Library of Medicine.[4] Link
-
BenchChem. (2025).[5] Diethyl 2-(4-Methoxybenzyl)malonate Structure and Properties. Link
-
ChemicalBook. (2022). Production method of dimethyl malonate and derivatives. Link
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- 3. Dimethyl (4-methoxybenzyl)malonate, 95%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]
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